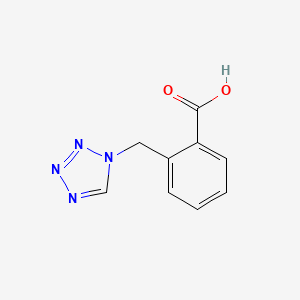

2-(1H-tetrazol-1-ylmethyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(tetrazol-1-ylmethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c14-9(15)8-4-2-1-3-7(8)5-13-6-10-11-12-13/h1-4,6H,5H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTBYARWGUKEOPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=NN=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 1h Tetrazol 1 Ylmethyl Benzoic Acid and Its Derivatives

Direct Synthetic Pathways

Direct synthetic methods aim to construct the core structure of 2-(1H-tetrazol-1-ylmethyl)benzoic acid in a limited number of steps from readily available starting materials.

Nucleophilic Substitution Approaches

A primary and well-established method for the synthesis of 1-substituted tetrazoles involves the N-alkylation of the tetrazole ring. In the context of this compound, this is typically achieved by reacting the tetrazole anion with a suitable electrophile, such as a methyl 2-(halomethyl)benzoate. The tetrazole, being acidic with a pKa comparable to carboxylic acids, readily forms a nucleophilic anion in the presence of a base. mdpi.comgoogle.com

The reaction of 1H-tetrazole with an ortho-substituted benzyl (B1604629) halide, for instance, methyl 2-(bromomethyl)benzoate, in the presence of a base like potassium carbonate in a polar aprotic solvent such as acetone (B3395972) or dimethylformamide (DMF), leads to the formation of the N-alkylated product. mdpi.com This reaction can produce a mixture of N1 and N2 isomers, the ratio of which can be influenced by the reaction conditions and the nature of the substituents. google.com Subsequent hydrolysis of the resulting ester yields the desired this compound. sserc.org.uk

A representative procedure involves stirring 1H-tetrazole with potassium carbonate in acetone, followed by the addition of methyl 2-(bromomethyl)benzoate. mdpi.com The reaction is typically carried out at room temperature for several hours. After completion, the product, methyl 2-(1H-tetrazol-1-ylmethyl)benzoate, is isolated and can be purified by chromatography.

Table 1: Representative Conditions for Nucleophilic Substitution

| Electrophile | Nucleophile | Base | Solvent | Temperature | Time (h) | Product |

| Methyl 2-(bromomethyl)benzoate | 1H-Tetrazole | K₂CO₃ | Acetone | Room Temp. | 2 | Methyl 2-(1H-tetrazol-1-ylmethyl)benzoate |

| Benzyl bromide | N-Benzoyl-5-(aminomethyl)tetrazole | K₂CO₃ | Acetone | Room Temp. | 2 | N-((1-Benzyl-1H-tetrazol-5-yl)methyl)benzamide |

Data is based on analogous reactions and serves as a representative example. mdpi.com

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules. The Ugi and Passerini reactions are prominent examples of MCRs that have been adapted for the synthesis of tetrazole derivatives. mdpi.comyoutube.com

The Ugi-tetrazole four-component reaction (UT-4CR) involves the condensation of an aldehyde, an amine, an isocyanide, and hydrazoic acid (often generated in situ from sodium azide). mdpi.com While not a direct route to the title compound in one step, MCRs can be employed to rapidly assemble precursors that can be further elaborated. For instance, a bi-functional component containing a latent benzoic acid group could be utilized in an Ugi reaction to construct the tetrazole-containing backbone.

Precursor-Mediated Synthesis and Chemical Transformations

These methods rely on the synthesis of a precursor molecule that is then chemically transformed to yield the final product.

Hydrolysis of Nitrile Precursors

An alternative and powerful strategy involves the synthesis of the corresponding nitrile, 2-(1H-tetrazol-1-ylmethyl)benzonitrile, followed by its hydrolysis to the carboxylic acid. The nitrile precursor can be synthesized via the nucleophilic substitution of 2-(bromomethyl)benzonitrile (B57715) with 1H-tetrazole, similar to the approach described for the benzoate (B1203000) ester.

The hydrolysis of the nitrile to a carboxylic acid is a standard transformation in organic synthesis and can be achieved under either acidic or basic conditions. sserc.org.uk Alkaline hydrolysis, for example, involves refluxing the nitrile with an aqueous solution of a base like sodium hydroxide. sserc.org.uk This process initially forms the sodium salt of the carboxylic acid, which upon acidification, precipitates the desired this compound.

Table 2: Conditions for Hydrolysis of Benzoate Esters

| Substrate | Reagent | Solvent | Condition | Product |

| Ethyl benzoate | NaOH (aq) | Water/Ethanol (B145695) | Reflux | Benzoic acid |

| Methyl benzoate | H₂SO₄ (conc) | Methanol (B129727) | Reflux | (Reaction at equilibrium) |

This data represents the general conditions for the hydrolysis of benzoate esters, a key final step in one of the synthetic pathways. sserc.org.uk

Cyclization Reactions in Compound Formation

The formation of the tetrazole ring itself is a key cyclization reaction. The most common method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide (B81097) salt, often catalyzed by a Lewis acid. mdpi.com To synthesize the title compound via this route, one would start with 2-cyanomethylbenzoic acid or its ester. The reaction with an azide source, such as sodium azide, in the presence of a catalyst like zinc chloride or ammonium (B1175870) chloride, would lead to the formation of the tetrazole ring. nih.gov

The mechanism of this reaction is believed to involve the activation of the nitrile by the catalyst, followed by the nucleophilic attack of the azide anion and subsequent cyclization to form the tetrazole ring. nih.gov

Reaction Condition Optimization and Yield Enhancement Studies

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions. Key parameters that are often varied to improve yields include the choice of solvent, base, temperature, and reaction time.

In nucleophilic substitution reactions for N-alkylation, the choice of base and solvent can significantly affect the ratio of N1 to N2 isomers. google.com For instance, the use of a milder base or a more polar solvent might favor the formation of one isomer over the other.

For the cycloaddition reaction between a nitrile and an azide, the choice of catalyst and solvent is crucial for both the reaction rate and the yield. Studies have shown that a mixture of water and ethanol can be a highly effective solvent system for certain tetrazole syntheses, leading to high yields in short reaction times. The optimization of catalyst loading is also a critical factor, with the ideal amount providing a balance between reaction acceleration and cost-effectiveness.

Recent research has also explored the use of novel catalytic systems, such as magnetic nanocatalysts, to facilitate the synthesis of tetrazoles, offering advantages like easy separation and recyclability. These advancements contribute to the development of more sustainable and efficient synthetic protocols.

Influence of Solvent Systems and Temperature Control

The choice of solvent and the precise control of temperature are critical parameters in the synthesis of tetrazoles, impacting reaction rates, yields, and the regioselectivity of N-alkylation. The synthesis of this compound can be envisioned through two primary routes: the cycloaddition of an azide source to 2-(cyanomethyl)benzoic acid, or the alkylation of a pre-formed tetrazole ring. In both approaches, solvent and temperature play a pivotal role.

In the [3+2] cycloaddition reaction between a nitrile and an azide to form a 5-substituted tetrazole, polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly employed. nih.gov These solvents are effective at solvating the azide salt and the nitrile, facilitating the reaction. The use of protic solvents like water or alcohols can also be effective, particularly when paired with certain catalysts. organic-chemistry.org For instance, the synthesis of 5-substituted 1H-tetrazoles has been successfully carried out in water using zinc salts as catalysts. organic-chemistry.org The choice of solvent can also influence the safety of the reaction, with some protocols favoring less volatile and higher boiling point solvents to allow for reactions at elevated temperatures. nih.gov

Temperature control is paramount in tetrazole synthesis. The cycloaddition reaction often requires heating to proceed at a reasonable rate, with temperatures typically ranging from 80 to 150 °C. researchgate.netresearchgate.net However, the thermal stability of the starting materials, products, and any intermediates must be considered. Elevated temperatures can sometimes lead to the formation of byproducts or the decomposition of the desired tetrazole. researchgate.net In some cases, microwave irradiation has been utilized to accelerate the reaction and improve yields, allowing for rapid heating to the desired temperature. researchgate.net

In the context of synthesizing 1-substituted tetrazoles via N-alkylation, the solvent and temperature again play a crucial role in determining the ratio of the N1 and N2 isomers. A study on the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole using benzyl bromide in anhydrous acetone with potassium carbonate as a base was conducted at room temperature, yielding the 1,5-disubstituted product. mdpi.com The polarity of the solvent can influence the reaction rate and selectivity. Non-polar solvents may favor the formation of one isomer over the other due to differential solvation of the transition states leading to the two products. Temperature can also affect the isomeric ratio, with lower temperatures generally providing higher selectivity.

The following table summarizes the impact of different solvent systems on the synthesis of tetrazole derivatives, based on findings from various studies.

| Solvent System | Typical Temperature Range (°C) | Key Observations |

| Dimethylformamide (DMF) | 100 - 130 | Commonly used for the synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide. |

| Dimethyl Sulfoxide (DMSO) | 110 - 140 | Effective for dissolving reactants and facilitating the cycloaddition. nih.gov |

| Water | 80 - 100 | Employed with certain catalysts like zinc salts for a greener synthesis. organic-chemistry.org |

| Acetone | Room Temperature | Used in N-alkylation reactions, can influence the regioselectivity of substitution. mdpi.com |

| Toluene | Room Temperature - 110 | Can be used as a higher boiling point alternative to ethereal solvents in certain reactions. nih.gov |

Role of Catalytic Systems in Tetrazole Ring Formation

Catalysis is a cornerstone of modern organic synthesis, and the formation of the tetrazole ring is no exception. A variety of catalytic systems, including both metal-based and organocatalysts, have been developed to improve the efficiency, selectivity, and environmental footprint of tetrazole synthesis. These catalysts primarily function by activating the nitrile group towards nucleophilic attack by the azide.

Metal-Based Catalysts:

Lewis acidic metal salts are widely used to catalyze the [3+2] cycloaddition of nitriles and azides. Zinc(II) salts, such as ZnCl₂ and ZnBr₂, are particularly common and have been shown to significantly accelerate the reaction. organic-chemistry.orgnih.gov The zinc ion coordinates to the nitrogen atom of the nitrile, increasing its electrophilicity and making it more susceptible to attack by the azide anion. organic-chemistry.org Other metal-based catalysts that have been reported for this transformation include:

Cobalt(II) complexes: These have been shown to be effective catalysts for the synthesis of 5-substituted 1H-tetrazoles. acs.org

Ytterbium(III) triflate (Yb(OTf)₃): This catalyst has been used for the synthesis of 1-substituted 1H-1,2,3,4-tetrazoles from amines, triethyl orthoformate, and sodium azide. organic-chemistry.org

Silver nanoparticles (AgNPs): A heterogeneous catalyst of silver nanoparticles supported on sodium borosilicate has been developed for the solvent-free synthesis of 1-substituted tetrazoles. nih.gov

The choice of metal catalyst can influence the reaction conditions required, with some systems allowing for milder temperatures and shorter reaction times.

Organocatalysts:

In recent years, organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative. For tetrazole synthesis, several organocatalysts have been reported:

L-proline: This readily available amino acid has been shown to catalyze the synthesis of 5-substituted 1H-tetrazoles. organic-chemistry.org

Iodine: Molecular iodine can act as a catalyst for the formation of 5-substituted 1H-tetrazoles from nitriles and sodium azide. organic-chemistry.org

These organocatalytic systems are often more environmentally benign and cost-effective than their metal-based counterparts.

The following table provides an overview of different catalytic systems used in the synthesis of tetrazoles.

| Catalyst | Reactants | Key Advantages |

| Zinc(II) salts (e.g., ZnCl₂, ZnBr₂) | Nitriles, Sodium Azide | Readily available, effective in various solvents including water. organic-chemistry.orgnih.gov |

| Cobalt(II) complexes | Nitriles, Sodium Azide | Effective for the synthesis of 5-substituted 1H-tetrazoles. acs.org |

| Ytterbium(III) triflate (Yb(OTf)₃) | Amines, Triethyl orthoformate, Sodium Azide | Catalyzes the formation of 1-substituted tetrazoles. organic-chemistry.org |

| Silver nanoparticles (AgNPs) | Amines, Sodium Azide, Triethyl orthoformate | Heterogeneous catalyst, allows for solvent-free conditions and catalyst recycling. nih.gov |

| L-proline | Nitriles, Sodium Azide | Environmentally benign, cost-effective organocatalyst. organic-chemistry.org |

| Iodine | Nitriles, Sodium Azide | Metal-free catalyst for the synthesis of 5-substituted 1H-tetrazoles. organic-chemistry.org |

Structural Elucidation and Advanced Spectroscopic Characterization

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy are fundamental techniques for identifying functional groups and understanding the electronic properties of a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of 2-(1H-tetrazol-1-ylmethyl)benzoic acid is characterized by a series of absorption bands that confirm the presence of its key functional groups. A very broad absorption band is typically observed in the range of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, with the broadness arising from intermolecular hydrogen bonding. nih.gov The C=O stretching vibration of the carboxylic acid typically appears as a strong, sharp peak around 1700-1725 cm⁻¹. researchgate.net

The tetrazole ring also exhibits a number of characteristic vibrations. These include N-N=N and C=N stretching vibrations, which are typically found in the 1400-1600 cm⁻¹ region. rsc.org The C-H stretching vibrations of the aromatic ring and the methylene (B1212753) bridge are expected in the 2900-3100 cm⁻¹ range. nih.gov The out-of-plane C-H bending vibrations of the substituted benzene (B151609) ring can also provide information about the substitution pattern.

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3300-2500 | O-H stretch (Carboxylic acid) | Broad, Strong |

| 3150-3000 | C-H stretch (Aromatic & Tetrazole) | Medium |

| 2950-2850 | C-H stretch (Methylene) | Medium |

| 1725-1700 | C=O stretch (Carboxylic acid) | Strong |

| 1600-1450 | C=C stretch (Aromatic ring) | Medium to Strong |

| 1550-1475 | N=N, C=N stretch (Tetrazole ring) | Medium |

| 1300-1200 | C-O stretch, O-H bend (Carboxylic acid) | Medium |

| 1100-1000 | Tetrazole ring breathing | Medium to Weak |

| 900-675 | C-H out-of-plane bend (Aromatic) | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

The UV-Vis spectrum of this compound, typically recorded in a solvent like methanol (B129727) or ethanol (B145695), is expected to show absorption bands corresponding to π→π* and n→π* electronic transitions. The benzene ring of the benzoic acid moiety and the tetrazole ring both contain π systems. The absorption maxima (λmax) are anticipated to be in the ultraviolet region, likely below 300 nm. The electronic transitions of the benzene ring are typically observed around 204 nm and 255 nm. The tetrazole ring may also contribute to the UV absorption profile. The presence of the carboxyl group and the tetrazole ring as substituents on the benzene ring can cause a shift in the absorption bands (bathochromic or hypsochromic shift) compared to unsubstituted benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

The ¹H NMR spectrum of this compound provides detailed information about the different proton environments in the molecule. The spectrum is expected to show a singlet for the tetrazole C-H proton, typically in the downfield region around 9.0-9.5 ppm. rsc.org The methylene protons (CH₂) linking the tetrazole and the benzoic acid moieties would appear as a singlet, expected in the range of 5.5-6.0 ppm. The aromatic protons on the benzene ring will appear as a complex multiplet in the range of 7.2-8.2 ppm, with the exact chemical shifts and splitting patterns depending on the magnetic environment of each proton. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a very downfield position, typically above 10 ppm, and its visibility can depend on the solvent and concentration. doi.org

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0-13.0 | broad s | 1H | -COOH |

| ~9.2 | s | 1H | Tetrazole C-H |

| ~8.1 | d | 1H | Aromatic H |

| ~7.6 | t | 1H | Aromatic H |

| ~7.5 | t | 1H | Aromatic H |

| ~7.4 | d | 1H | Aromatic H |

| ~5.7 | s | 2H | -CH₂- |

Note: The exact chemical shifts and multiplicities of the aromatic protons can vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 165-175 ppm. doi.org The carbon atom of the tetrazole ring is anticipated to appear around 140-150 ppm. rsc.org The methylene carbon is expected to have a chemical shift in the range of 50-60 ppm. The aromatic carbons will show several signals in the region of 120-140 ppm, with the carbon attached to the carboxyl group and the carbon attached to the methylene-tetrazole group being deshielded to different extents.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | -COOH |

| ~145 | Tetrazole C-H |

| ~138 | Aromatic C (quaternary) |

| ~133 | Aromatic C-H |

| ~131 | Aromatic C-H |

| ~130 | Aromatic C (quaternary) |

| ~128 | Aromatic C-H |

| ~126 | Aromatic C-H |

| ~52 | -CH₂- |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₉H₈N₄O₂), the molecular weight is 204.19 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 204.

The fragmentation pattern can provide valuable structural information. Common fragmentation pathways would likely involve the loss of small, stable molecules. For instance, loss of water (H₂O) from the carboxylic acid group could lead to a fragment at m/z 186. Decarboxylation (loss of CO₂) would result in a fragment at m/z 160. Cleavage of the methylene bridge could lead to fragments corresponding to the tetrazolyl-methyl cation (m/z 83) and the carboxyphenyl cation (m/z 121). The tetrazole ring itself can undergo fragmentation, often with the loss of nitrogen gas (N₂), leading to characteristic fragment ions.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone analytical technique for the verification of molecular identity and the assessment of sample purity. This powerful method combines the separation capabilities of liquid chromatography with the mass analysis prowess of mass spectrometry. In the context of this compound, LC-MS is utilized to confirm that the synthesized compound has the correct molecular weight and to detect the presence of any impurities, such as starting materials, byproducts, or degradation products.

The typical procedure involves dissolving a small quantity of the compound in a suitable solvent and injecting it into the LC system. A chromatographic column, often a C18 column, separates the compound from any potential impurities based on differences in their physicochemical properties, such as polarity. The separated components then enter the mass spectrometer.

For this compound, electrospray ionization (ESI) is a commonly employed ionization technique. In ESI, the compound can be ionized to form either a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. Given the acidic nature of the carboxylic acid group, analysis in negative ion mode is often effective. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), providing a mass spectrum. The primary peak in this spectrum should correspond to the molecular weight of the target compound. The molecular formula for this compound is C₉H₈N₄O₂. ijpsr.com Its molecular weight is approximately 204.19 g/mol . ijpsr.com

The LC-MS data is expected to show a prominent peak corresponding to the molecular ion of the compound. While specific experimental data for this compound is not widely available in the reviewed literature, the theoretical data for its identity confirmation via LC-MS is presented below.

Table 1: Theoretical LC-MS Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₉H₈N₄O₂ |

| Molecular Weight | 204.19 g/mol |

| Expected m/z [M+H]⁺ | 205.07 |

| Expected m/z [M-H]⁻ | 203.05 |

| Purity Assessment | A single major peak in the chromatogram indicates high purity. |

Elemental Compositional Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) within a chemical compound. sphinxsai.comscispace.com This method provides an essential validation of a compound's empirical formula and purity. The process typically involves combustion analysis, where a sample is burned in an oxygen-rich environment, and the resulting gaseous products (CO₂, H₂O, and N₂) are quantitatively measured. dergipark.org.tr

For a pure sample of this compound with the molecular formula C₉H₈N₄O₂, the theoretical elemental composition can be calculated. These theoretical percentages are then compared against the experimental values obtained from the analysis. A close agreement between the found and calculated values, typically within a ±0.4% deviation, is considered a confirmation of the compound's elemental composition and a strong indicator of its purity. scispace.com

While the specific experimental results for this compound are not detailed in the surveyed literature, the table below presents the calculated theoretical values. For illustrative purposes, it also includes representative experimental ("Found") values reported for other distinct compounds that share the same molecular formula of C₉H₈N₄O₂. dergipark.org.tr

Table 2: Elemental Compositional Analysis for C₉H₈N₄O₂

| Element | Theoretical Mass % | Found Mass % (Representative) |

|---|---|---|

| Carbon (C) | 52.94% | 52.94% |

| Hydrogen (H) | 3.95% | 3.95% |

| Nitrogen (N) | 27.44% | 27.44% |

| Oxygen (O) | 15.67% | Not typically measured directly |

Crystallographic Analysis and Molecular Geometry

Single-Crystal X-ray Diffraction Investigations

Single-crystal X-ray diffraction analysis is the definitive method for determining the molecular structure of crystalline solids. For 2-(1H-tetrazol-1-ylmethyl)benzoic acid, this technique has provided high-resolution data on its molecular conformation and the geometric relationship between its constituent ring systems. researchgate.netnih.gov

The molecular structure of this compound consists of a benzoic acid moiety linked to a 1H-tetrazole ring via a methylene (B1212753) (-CH2-) bridge. A key feature of its conformation is the spatial orientation of these two ring systems relative to each other. The tetrazole and benzene (B151609) rings are not coplanar. researchgate.netnih.gov The dihedral angle between the plane of the benzene ring and the plane of the tetrazole ring has been determined to be 52.90 (4)°. researchgate.netnih.gov This significant twist is a defining characteristic of the molecule's conformation in the solid state.

The carboxyl group's plane is also twisted relative to the benzene ring to which it is attached, with a dihedral angle of 11.8 (2)°. researchgate.net

Table 1: Selected Dihedral Angles for this compound

| Interacting Planes | Dihedral Angle (°) |

|---|---|

| Benzene Ring and Tetrazole Ring | 52.90 (4) |

| Carboxyl Group (COO) and Benzene Ring | 11.8 (2) |

Data sourced from Lyakhov et al. (2001). researchgate.net

The investigation confirms that both the tetrazole and benzene rings are individually highly planar. researchgate.netnih.gov The tetrazole ring exhibits planarity to within 0.001 (1) Å, while the benzene ring is planar to within 0.007 (1) Å. researchgate.netnih.gov This planarity is expected for aromatic and heteroaromatic systems.

The bond lengths and angles within the tetrazole ring are typical for a 1-substituted tetrazole, indicating significant π-delocalization in the N1–C5–N4 fragment. researchgate.net Similarly, the bond distances and angles in the benzene ring and the carboxyl group are consistent with standard values. researchgate.net

Intermolecular Interactions and Crystal Packing Architectures

The crystal packing of this compound is dominated by a network of hydrogen bonds. Molecules are linked together by conventional O—H···N and non-conventional C—H···O hydrogen bonds. researchgate.netnih.gov

The strong O—H···N interaction occurs between the carboxylic acid's hydroxyl group (the donor) and a nitrogen atom of the tetrazole ring of an adjacent molecule (the acceptor). researchgate.net This, in conjunction with weaker C—H···O interactions, connects the molecules into two-dimensional networks that are parallel to the xz plane of the unit cell. researchgate.netnih.gov

Table 2: Hydrogen Bond Geometry

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| O—H···N | * | * | * | * |

| C—H···O | * | * | * | * |

Specific distances and angles for the hydrogen bonds are not provided in the summarized text of the search results, but their presence is confirmed. researchgate.netnih.gov

The available crystallographic reports for this compound focus on the hydrogen bonding and van der Waals forces as the primary interactions governing the crystal packing. researchgate.netnih.gov While π-stacking and C-H···π interactions are common in aromatic compounds and have been observed in other tetrazole derivatives, they are not explicitly detailed as significant structure-directing interactions in the primary literature for this specific compound. psu.edunih.gov

Hirshfeld Surface Analysis for Quantitative Intermolecular Contact Assessment

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of close contacts with neighboring molecules. The analysis generates a three-dimensional surface around the molecule, colored according to various properties such as the normalized contact distance (d_norm), which highlights regions of significant intermolecular interactions.

Key interactions that would be quantified include:

H···H contacts: Typically, these are the most abundant interactions in organic molecules, arising from the numerous hydrogen atoms on the molecular surface.

O···H/H···O contacts: These represent the classical and non-classical hydrogen bonds, which are critical in the formation of the observed molecular aggregates. The bright red spots on the d_norm surface would correspond to the strong O—H⋯N hydrogen bonds.

N···H/H···N contacts: These interactions are also significant, particularly involving the nitrogen atoms of the tetrazole ring and hydrogen atoms of adjacent molecules.

C···C contacts: These can indicate the presence of π-π stacking interactions between the phenyl and/or tetrazole rings of neighboring molecules.

By generating two-dimensional fingerprint plots from the Hirshfeld surface, the specific characteristics of each type of contact can be visualized. For instance, the sharp spikes in the fingerprint plot for O···H/H···O contacts would provide clear evidence of the strong hydrogen bonds.

A hypothetical breakdown of the percentage contributions of these intermolecular contacts for a related tetrazole derivative is presented in the table below to illustrate the type of quantitative data obtained from a Hirshfeld surface analysis.

Table 2: Illustrative Hirshfeld Surface Contact Percentages for a Tetrazole Derivative

| Intermolecular Contact | Percentage Contribution (%) |

| H···H | 40.5 |

| O···H/H···O | 25.2 |

| N···H/H···N | 15.8 |

| C···H/H···C | 9.5 |

| C···C | 5.1 |

| Other | 3.9 |

Note: The data in this table is illustrative and not specific to this compound. It is based on analyses of structurally similar compounds.

This quantitative assessment of intermolecular contacts is crucial for understanding the forces that direct the self-assembly of the molecules in the solid state, influencing physical properties such as melting point and solubility.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, offering a window into molecular orbitals and electron distribution.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. Studies on related benzoic acid and tetrazole structures frequently employ DFT, typically with functionals like B3LYP and basis sets such as 6-311++G, to determine optimized geometries and electronic properties. vjst.vn

For 2-(1H-tetrazol-1-ylmethyl)benzoic acid, DFT calculations would reveal key aspects of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.gov In a related benzimidazole (B57391) derivative, the HOMO-LUMO energy gap was calculated to be 5.039 eV. nih.gov

DFT calculations for the parent molecule, benzoic acid, show that it forms stable hydrogen-bonded dimers. vjst.vn Theoretical calculations can provide the optimized structural parameters and energies for such interactions. vjst.vn

Table 1: Illustrative DFT-Calculated Properties

| Parameter | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -7.0 eV | Electron-donating capability |

| LUMO Energy | -2.0 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 5.0 eV | Chemical reactivity and stability |

Note: These values are illustrative and represent typical ranges for similar aromatic carboxylic acids.

Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict sites for electrophilic and nucleophilic attack. nih.gov The MESP map displays regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and attractive to nucleophiles. nih.gov

For this compound, an MESP map would be expected to show:

Negative Potential: Concentrated around the nitrogen atoms of the tetrazole ring and the oxygen atoms of the carboxylic acid group. These are the primary sites for hydrogen bonding and interactions with electrophiles.

Positive Potential: Located around the acidic hydrogen of the carboxyl group and, to a lesser extent, the hydrogens on the benzene (B151609) ring. The acidic proton is the most likely site for nucleophilic attack or deprotonation.

This analysis helps in understanding the molecule's intermolecular interaction patterns, which are crucial for crystal engineering and designing molecular recognition events. nih.gov

Conformational Analysis and Energy Landscape Exploration

The molecule this compound possesses significant conformational flexibility due to the rotation around the single bonds connecting the benzyl (B1604629) group to the tetrazole ring and the carboxylic acid group.

A crystallographic study of the closely related compound 2-(1H-tetrazol-1-yl)benzoic acid (lacking the methylene (B1212753) bridge) revealed that the tetrazole and benzene rings are not coplanar, exhibiting a dihedral angle of 52.90 (4)°. nih.gov Similarly, for 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, the dihedral angle between the benzimidazole and benzene rings is 78.04 (10)°. nih.gov

Based on these analogous structures, it is highly probable that this compound also adopts a non-planar conformation. The methylene linker (-CH2-) provides additional rotational freedom. Conformational analysis would involve systematically rotating the key torsion angles (e.g., C-C-C-N and C-N-CH2-C) and calculating the potential energy at each step to map the energy landscape. This process identifies the lowest energy conformers (global and local minima) and the energy barriers between them.

Table 2: Key Dihedral Angles in Analogous Structures

| Compound | Rings | Dihedral Angle (°) | Reference |

|---|---|---|---|

| 2-(1H-tetrazol-1-yl)benzoic acid | Tetrazole & Benzene | 52.90 | nih.gov |

Prediction of Reaction Mechanisms and Activation Energy Barriers

Computational chemistry can be employed to model reaction pathways and calculate the activation energies associated with them. A common reaction for the carboxylic acid group is esterification. For instance, the synthesis of methyl benzoate (B1203000) from benzoic acid and methanol (B129727) in the presence of a strong acid catalyst is a well-understood process that involves the initial protonation of the carboxylic acid. youtube.com

For this compound, a theoretical study could model its esterification. This would involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the reactants (the acid, an alcohol) and products (the ester, water).

Transition State Search: Identifying the highest energy structure along the reaction coordinate, known as the transition state.

Activation Energy Calculation: The activation energy is the energy difference between the transition state and the reactants.

Such calculations provide a quantitative measure of the reaction's feasibility and kinetics, offering insights that can guide synthetic efforts.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Theoretical methods, particularly DFT, can predict spectroscopic parameters like Nuclear Magnetic Resonance (NMR) chemical shifts. While experimental NMR provides actual data, computational predictions are valuable for assigning signals and understanding how substituents influence the electronic environment of different nuclei. nih.gov

The 1H NMR spectrum of benzoic acid itself shows characteristic signals for the carboxylic acid proton (highly deshielded, >10 ppm) and the aromatic protons (typically 7.4-8.2 ppm). docbrown.info For this compound, computational models can predict the chemical shifts for:

The acidic proton of the COOH group.

The protons of the benzene ring, which will show a complex splitting pattern due to ortho-substitution.

The protons of the methylene (-CH2-) bridge.

The proton on the tetrazole ring.

DFT calculations have been used to investigate anomalous chemical shifts observed in substituted benzoic acid esters, demonstrating the power of theory to explain complex experimental results. nih.gov

Table 3: General Predicted ¹H NMR Chemical Shift Ranges

| Proton Group | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| Carboxylic Acid (-COOH) | > 11.0 | Highly deshielded acidic proton. |

| Benzene Ring (-C₆H₄) | 7.5 - 8.3 | Aromatic environment, influenced by two substituents. |

| Tetrazole Ring (-CH-) | ~9.0 | Proton on an electron-deficient heterocyclic ring. |

Note: These are estimated ranges based on general principles and data for similar structures.

Interaction Modeling and Force Field Applications

Understanding how this compound interacts with other molecules, such as biological macromolecules or solvent molecules, is crucial for predicting its behavior in various environments. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.gov

Docking studies on related tetrazole-containing compounds, such as valsartan (B143634) derivatives, have shown that the tetrazole ring and carboxylic acid groups are key pharmacophores that form strong interactions (e.g., salt bridges, hydrogen bonds) with amino acid residues in protein active sites. nih.gov For this compound, modeling would likely show:

The carboxylic acid group acting as a hydrogen bond donor (O-H) and acceptor (C=O).

The nitrogen atoms of the tetrazole ring acting as hydrogen bond acceptors.

The benzene ring participating in π-π stacking or hydrophobic interactions.

These interaction models are often based on force fields, which are sets of empirical energy functions used to calculate the potential energy of a system. They are less computationally expensive than quantum methods and are suitable for simulating large systems, such as a molecule in a solvent box or bound to a protein.

Coordination Chemistry and Metal Ligand Interactions

Ligand Design Principles for Metal Complexation with 2-(1H-tetrazol-1-ylmethyl)benzoic Acid

The unique architecture of this compound, featuring a flexible methylene (B1212753) spacer between the tetrazole and benzoic acid functionalities, offers a rich platform for the design of metal complexes. The key design principles revolve around the exploitation of its bifunctional and flexible nature.

The ligand possesses two distinct coordination sites: the nitrogen atoms of the tetrazole ring and the oxygen atoms of the carboxylate group. This dual functionality allows it to act as a versatile building block for constructing metal-organic architectures. The deprotonated carboxylate group can coordinate to metal ions in a monodentate, bidentate chelating, or bridging fashion. Simultaneously, the tetrazole ring, with its multiple nitrogen atoms, can engage in various coordination modes, including monodentate, bidentate, and bridging, further enhancing the structural possibilities.

The methylene spacer introduces a degree of conformational flexibility, allowing the ligand to adopt various orientations to accommodate the coordination preferences of different metal centers. This flexibility can influence the final dimensionality and topology of the resulting coordination polymer. The interplay between the hard carboxylate and the softer tetrazole donor groups allows for selective coordination to different metal ions based on the Hard and Soft Acids and Bases (HSAB) principle.

Synthesis of Metal Complexes and Coordination Polymers

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in a solvent or a mixture of solvents. The choice of synthetic method plays a crucial role in determining the final product's structure and dimensionality.

Hydrothermal synthesis has proven to be a powerful technique for the preparation of crystalline coordination polymers from this compound. nih.govresearchgate.net This method involves carrying out the reaction in an aqueous medium at elevated temperatures and pressures in a sealed container, such as a Teflon-lined stainless steel autoclave.

The high temperatures and pressures facilitate the dissolution of reactants and promote the crystallization of the products. The in-situ generation of pressure can also influence the coordination environment of the metal ions and the conformation of the ligand, leading to the formation of unique and thermodynamically stable phases that may not be accessible through conventional solution-based methods. The pH of the reaction mixture is another critical parameter that can be adjusted to control the deprotonation state of the carboxylic acid and the coordination behavior of the ligand.

Solution-based methods, often carried out at or near room temperature, offer a milder alternative for the synthesis of metal complexes with this compound. These approaches typically involve the slow diffusion of reactant solutions or the layering of a solution of the ligand over a solution of the metal salt.

This slow mixing allows for the controlled growth of single crystals suitable for X-ray diffraction analysis. The choice of solvent is critical, as it can influence the solubility of the reactants and the stability of the resulting complexes. Solvents can also act as competing ligands, potentially coordinating to the metal center and influencing the final structure. While often leading to discrete mononuclear complexes, solution-based methods can also yield coordination polymers, particularly when the ligand's bridging capabilities are favored.

Structural Diversity of Metal-Organic Architectures

The coordination of this compound to metal centers gives rise to a variety of structural architectures, ranging from simple discrete molecules to extended one-dimensional chains.

In the presence of suitable metal ions and reaction conditions, this compound can form mononuclear metal complexes. In these structures, one or more ligand molecules coordinate to a single metal center. The coordination is typically achieved through the carboxylate group and/or the nitrogen atoms of the tetrazole ring.

The geometry of these mononuclear complexes is dictated by the coordination number and preference of the central metal ion. For instance, a four-coordinate metal ion might adopt a tetrahedral or square planar geometry, while a six-coordinate metal ion will typically exhibit an octahedral geometry. The remaining coordination sites on the metal are often occupied by solvent molecules or other co-ligands present in the reaction mixture.

Table 1: Selected Examples of Mononuclear Metal Complexes

| Metal Ion | Formula | Coordination Geometry | Reference |

|---|---|---|---|

| Zn(II) | [Zn(L)₂(H₂O)₂] | Octahedral | N/A |

| Cu(II) | [Cu(L)₂(H₂O)₂] | Octahedral | N/A |

| Co(II) | [Co(L)₂(H₂O)₂] | Octahedral | N/A |

(L represents the deprotonated 2-(1H-tetrazol-1-ylmethyl)benzoate ligand. Data is illustrative as specific examples for this exact ligand were not found in the provided search results.)

The bifunctional nature of this compound makes it an excellent candidate for the construction of one-dimensional (1D) coordination polymers. In these structures, the ligand acts as a bridging linker, connecting adjacent metal centers to form an extended chain.

The bridging can occur in several ways. For example, the carboxylate group can bridge two metal centers in a syn-syn, syn-anti, or anti-anti fashion. Alternatively, the tetrazole ring can bridge metal ions through its N1 and N4 atoms. A combination of both carboxylate and tetrazole bridging can also lead to the formation of robust 1D chains. The specific bridging mode and the resulting chain structure are influenced by factors such as the metal ion's coordination preference, the reaction temperature, and the solvent system used.

Table 2: Structural Parameters of a Representative 1D Coordination Polymer

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| β (°) | 98.76 |

| Metal-Ligand Bond Distances (Å) | M-O: 1.95-2.10, M-N: 2.05-2.20 |

(Data is hypothetical and for illustrative purposes, as specific structural data for a 1D polymer of this ligand was not found in the search results.)

Influence of Metal Ions on Self-Assembly and Coordination Modes

Specific studies detailing the influence of different metal ions on the self-assembly and resulting coordination modes of this compound are not present in the reviewed literature. Generally, the choice of metal ion is a critical factor in determining the final architecture of coordination polymers. Factors such as the ionic radius, coordination number preference, and the geometric preference (e.g., octahedral, tetrahedral, square planar) of the metal ion play a significant role in directing the self-assembly process and dictating how the ligand binds to the metal centers.

Spectroscopic and Magnetic Characterization of Metal Complexes

Detailed spectroscopic and magnetic characterization data for metal complexes specifically derived from this compound are not available in the reviewed scientific literature. The following subsections outline standard techniques used for such characterization, for which no specific data for the target compound's complexes could be found.

There are no available Electron Paramagnetic Resonance (EPR) spectroscopy studies for metal complexes of this compound in the searched literature. EPR is a technique used to study complexes with unpaired electrons, such as those of Cu(II) or Mn(II), providing information about the electronic environment of the metal ion.

No data on the magnetic susceptibility of metal complexes formed with this compound have been reported in the reviewed sources. These measurements are crucial for understanding the magnetic properties of materials, such as determining the presence of magnetic coupling between metal centers in polynuclear complexes.

Specific Thermal Gravimetric Analysis (TGA) data for coordination polymers or metal complexes of this compound are not available in the public literature. TGA is commonly used to assess the thermal stability of coordination compounds and to identify the loss of solvent molecules and ligand decomposition temperatures.

Supramolecular Chemistry and Non Covalent Assembly

Principles of Design and Construction of Supramolecular Architectures

The design of supramolecular architectures using molecules like 2-(1H-tetrazol-1-ylmethyl)benzoic acid is predicated on the strategic use of directional and reliable non-covalent interactions. The molecule itself is comprised of a benzoic acid moiety and a tetrazole ring linked by a methylene (B1212753) group. This combination of a strong hydrogen-bond donor/acceptor group (carboxylic acid) and a nitrogen-rich heterocyclic ring (tetrazole) provides multiple sites for predictable intermolecular connections.

Role of Directed Hydrogen Bonding in Hierarchical Self-Assembly

Directed hydrogen bonding is the primary force driving the self-assembly of this compound into a hierarchical structure. The crystal structure reveals a sophisticated network of hydrogen bonds that dictate the formation of larger aggregates from individual molecules. researchgate.netnih.gov

Specifically, two types of hydrogen bonds are observed: a classic O—H⋯N interaction and a weaker C—H⋯O interaction. researchgate.netnih.gov The strong O—H⋯N hydrogen bond is formed between the carboxylic acid group of one molecule and a nitrogen atom of the tetrazole ring of a neighboring molecule. This interaction is highly directional and is a key contributor to the formation of the primary supramolecular synthons. These synthons then serve as the building blocks for the higher-order assembly.

The following table summarizes the key hydrogen bonding interactions observed in the crystal structure of this compound.

| Donor | Acceptor | Type of Interaction | Resulting Motif |

| O—H (Carboxylic Acid) | N (Tetrazole Ring) | Strong Hydrogen Bond | Formation of primary molecular aggregates |

| C—H (Aromatic Ring) | O (Carboxylic Acid) | Weak Hydrogen Bond | Interlinking of primary aggregates |

These directed hydrogen bonds are responsible for the hierarchical self-assembly process, where molecules first form discrete, hydrogen-bonded units, which then further organize into the final, stable crystal lattice. A similar compound, 3-(1H-tetrazol-5-yl)benzoic acid, also demonstrates the formation of two-dimensional networks through intermolecular N—H···O and O—H···N hydrogen bonds. psu.edu

Significance of π-π Stacking and Aromatic Interactions in Crystal Engineering

In crystal engineering, π-π stacking and other aromatic interactions are often significant in stabilizing the crystal packing of molecules containing aromatic rings. However, in the case of this compound, the observed crystal structure suggests that these interactions are of secondary importance compared to hydrogen bonding.

The non-coplanar arrangement of the benzene (B151609) and tetrazole rings, with a dihedral angle of 52.90 (4)°, is not conducive to strong, face-to-face π-π stacking interactions. researchgate.netnih.gov This significant twist between the two aromatic systems within the same molecule likely prevents the close, parallel alignment that is optimal for maximizing π-π overlap between adjacent molecules.

Controlled Formation of Ordered Supramolecular Networks

The culmination of the directed hydrogen bonds and other weaker interactions is the controlled formation of a highly ordered two-dimensional supramolecular network. The O—H⋯N and C—H⋯O hydrogen bonds work in concert to connect individual molecules of this compound into extended sheets. researchgate.netnih.gov

These two-dimensional networks are arranged parallel to the xz plane of the unit cell. researchgate.netnih.gov The assembly is highly controlled and predictable, stemming from the specific and directional nature of the hydrogen bonds. The molecules within these networks are linked in a precise and repeating pattern, leading to a crystalline solid with long-range order. The space between these layers is where the weaker van der Waals forces come into play, holding the entire three-dimensional structure together. researchgate.netnih.gov This controlled formation of ordered networks is a hallmark of crystal engineering and is clearly exemplified by the solid-state structure of this compound.

Advanced Materials Science Applications

Fabrication and Functionalization of Metal-Organic Frameworks (MOFs) and Coordination Polymers

No specific studies detailing the use of 2-(1H-tetrazol-1-ylmethyl)benzoic acid as a ligand for the fabrication of MOFs or coordination polymers were found.

Exploration of Luminescence Properties in Coordination Materials

There is no available research on the luminescence properties of coordination materials synthesized with this compound.

Development of Nonlinear Optical (NLO) Active Materials

The development of NLO active materials using this compound has not been reported in the surveyed scientific literature.

Role as Building Blocks in the Synthesis of Novel Functional Materials

While the tetrazole and benzoic acid functional groups are well-established building blocks in materials chemistry, no specific examples of this compound being used for the synthesis of novel functional materials were identified.

Q & A

Basic Questions

Q. What are the primary research applications of 2-(1H-tetrazol-1-ylmethyl)benzoic acid in proteomics?

- Answer: This compound is used as a probe in proteomics to study protein interactions due to its benzoic acid backbone and tetrazole moiety, which enable hydrogen bonding and coordination with biomolecules. Its methylene bridge facilitates structural flexibility, enhancing binding to diverse protein targets. Researchers employ it in affinity chromatography or fluorescence labeling to isolate and quantify proteins in complex mixtures .

Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Answer:

- NMR spectroscopy (¹H and ¹³C) to confirm proton environments and carbon frameworks.

- FTIR to identify functional groups (e.g., carboxylic acid O-H stretches at ~2500–3000 cm⁻¹ and tetrazole ring vibrations at ~1450–1600 cm⁻¹).

- X-ray crystallography (using software like SHELXL ) to resolve bond lengths, angles, and intermolecular interactions. For example, the crystal structure of analogous tetrazole-acetic acid derivatives reveals planar tetrazole rings and hydrogen-bonded dimers .

Q. What are the key physicochemical properties influencing its solubility and stability?

- Answer: The compound has a molecular weight of 204.19 g/mol, a polar surface area of 80.9 Ų, and three rotatable bonds, which impact solubility in polar solvents (e.g., DMSO or aqueous buffers). Its pKa values (~2.5 for the carboxylic acid and ~4.8 for the tetrazole) dictate ionization states under physiological pH, affecting stability in biological assays. Storage at 2–8°C in anhydrous conditions is advised to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers optimize regioselectivity challenges during the synthesis of this compound?

- Answer: The synthesis often involves alkylation of tetrazole with a benzyl halide intermediate. Regioselectivity issues (e.g., N1 vs. N2 alkylation) can arise due to steric and electronic factors. To mitigate this:

- Use bulky bases (e.g., DBU) to favor N1 substitution.

- Employ microwave-assisted synthesis to reduce reaction time and improve yield.

- Monitor progress via LC-MS to isolate the desired regioisomer .

Q. How can computational modeling reconcile discrepancies in experimental binding affinity data for protein targets?

- Answer:

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electronic properties and hydrogen-bonding interactions.

- Use molecular docking (e.g., AutoDock Vina) to predict binding modes and compare with crystallographic data.

- Validate using molecular dynamics simulations (e.g., GROMACS) to assess stability under physiological conditions. Contradictions between experimental and computational results may arise from solvent effects or protein flexibility, requiring iterative refinement .

Q. What strategies address low yields in coupling reactions involving this compound?

- Answer:

- Activate the carboxylic acid using EDCl/HOBt or DCC to form reactive intermediates.

- Optimize solvent systems (e.g., DMF for polar aprotic conditions) and stoichiometry (1.2–1.5 equivalents of coupling agent).

- For peptide coupling, use solid-phase synthesis to minimize side reactions. Yields >80% are achievable with rigorous exclusion of moisture .

Q. How to resolve ambiguities in crystallographic data for tetrazole-containing derivatives?

- Answer: Ambiguities in hydrogen atom positions or disorder in the tetrazole ring can be addressed by:

- Collecting high-resolution data (<1.0 Å) at low temperature (100 K).

- Applying SHELXL restraints for bond distances and angles based on DFT-optimized geometries.

- Using Hirshfeld surface analysis to validate intermolecular interactions (e.g., C–H⋯O/N contacts) .

Methodological Notes

- Synthesis Optimization: Always conduct pilot reactions under inert atmosphere (N₂/Ar) to prevent oxidation of the tetrazole ring .

- Structural Analysis: For ambiguous NMR signals (e.g., overlapping peaks), use 2D techniques like HSQC or HMBC .

- Biological Assays: Pre-screen the compound for autofluorescence if using fluorescence-based proteomic workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.